molecular formula C13H15ClO5 B2775701 2-(Tert-butyl)chromenylium perchlorate CAS No. 95109-86-7

2-(Tert-butyl)chromenylium perchlorate

Cat. No.: B2775701
CAS No.: 95109-86-7
M. Wt: 286.71
InChI Key: MGRVCXODCZBQHI-UHFFFAOYSA-M
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Description

2-(Tert-butyl)chromenylium perchlorate is a chemical compound with the molecular formula C15H17ClO8 It is known for its unique structure, which includes a chromenylium core substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)chromenylium perchlorate typically involves the reaction of chromenylium derivatives with tert-butyl groups under controlled conditions. One common method includes the use of tert-butyl alcohol as a starting material, which undergoes a series of reactions to introduce the tert-butyl group into the chromenylium structure. The reaction conditions often require the presence of a strong acid, such as perchloric acid, to facilitate the formation of the perchlorate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)chromenylium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the chromenylium core to a more reduced form, potentially leading to new derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., perchloric acid), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a range of functionalized chromenylium compounds.

Scientific Research Applications

2-(Tert-butyl)chromenylium perchlorate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for synthesizing various chromenylium derivatives, which are studied for their unique chemical properties.

    Biology: The compound’s reactivity and stability make it a useful tool in biological assays and studies involving chromenylium-based molecules.

    Medicine: Research into the potential therapeutic applications of chromenylium derivatives includes exploring their use as drug candidates for various diseases.

    Industry: The compound’s stability and reactivity are leveraged in industrial processes, including the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)chromenylium perchlorate involves its interaction with molecular targets through its chromenylium core. The tert-butyl group influences the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The pathways involved in its mechanism of action include electron transfer processes and interactions with specific molecular targets, which can lead to changes in the compound’s chemical state and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butyl)chromenylium chloride
  • 2-(Tert-butyl)chromenylium bromide
  • 2-(Tert-butyl)chromenylium iodide

Uniqueness

2-(Tert-butyl)chromenylium perchlorate is unique due to its perchlorate anion, which imparts distinct chemical properties compared to other halide derivatives. The perchlorate anion enhances the compound’s stability and reactivity, making it particularly useful in specific applications where these properties are desired.

Properties

IUPAC Name

2-tert-butylchromenylium;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15O.ClHO4/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)14-12;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRVCXODCZBQHI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=[O+]C2=CC=CC=C2C=C1.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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